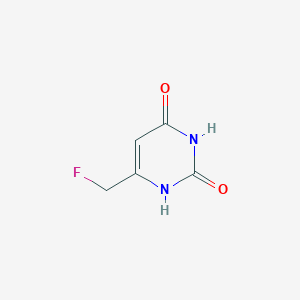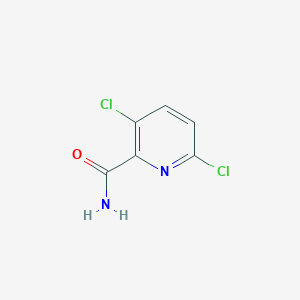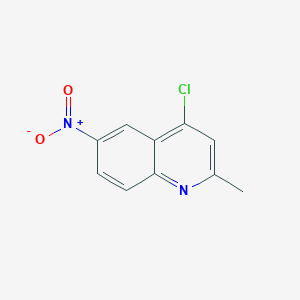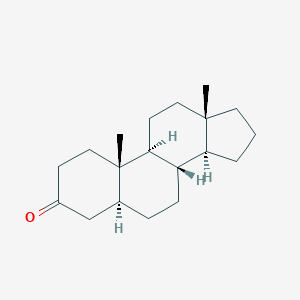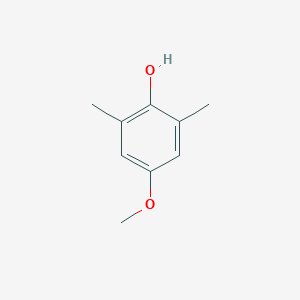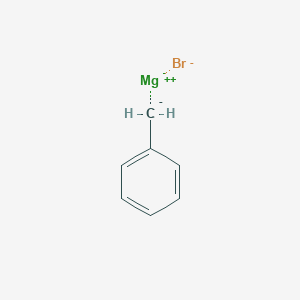
Bromure de benzylmagnésium
Vue d'ensemble
Description
Benzylbromomagnesium, also known as BBMg, is an organobromomagnesium compound which is widely used in organic synthesis and in the development of new materials. BBMg is a strong nucleophile, meaning it can easily react with other molecules. It is a versatile reagent, capable of participating in a broad range of reactions, including nucleophilic substitution, addition, elimination, and cyclization. BBMg has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Synthèse organique
Le bromure de benzylmagnésium est un type de réactif de Grignard . Les réactifs de Grignard sont des composés organométalliques qui ont été largement utilisés en synthèse organique . Ils peuvent être obtenus par la réaction d'hydrocarbures halogénés avec du magnésium métallique dans des solvants anhydres .
Catalyseur dans les réactions chimiques
En tant que composé organométallique, le this compound peut agir comme un catalyseur dans diverses réactions chimiques . Il peut accélérer le processus réactionnel et augmenter le rendement du produit souhaité .
Matière première
Le this compound peut servir de matière première dans la production d'autres produits chimiques . Il peut être utilisé pour synthétiser une variété d'autres composés, qui peuvent ensuite être utilisés dans des recherches ou des applications industrielles ultérieures .
Dépôt de couches minces
Dans le domaine de la science des matériaux, le this compound peut être utilisé dans le dépôt de couches minces . Ce processus implique le dépôt d'une fine couche de matériau sur un substrat, qui peut être utilisé dans la fabrication de semi-conducteurs, de dispositifs optiques et d'autres produits de haute technologie .
Applications pharmaceutiques
Le this compound peut être utilisé dans la synthèse de produits pharmaceutiques
Mécanisme D'action
Target of Action
Benzylmagnesium Bromide primarily targets halogenated hydrocarbons . It reacts with these compounds to form new carbon-carbon bonds, which are crucial in the formation of complex molecules .
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . This reaction involves the exothermic reaction of metallic magnesium with a halide in an anhydrous, etheric solvent . The result is the formation of organomagnesium halides, better known as Grignard reagents .
Biochemical Pathways
The Grignard reaction is a key biochemical pathway affected by Benzylmagnesium Bromide. This pathway leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex molecules . The reaction can also lead to the formation of side products like Wurtz coupling, which can diminish the selectivity in Grignard reagent formation .
Pharmacokinetics
The compound is typically used as a solution, and it generally exists in an equilibrium between alkyl magnesium halides and dialkyl magnesium .
Result of Action
The primary result of Benzylmagnesium Bromide’s action is the formation of new carbon-carbon bonds. This is particularly useful in the synthesis of complex molecules. For instance, it is mainly used for the formation of diastereomeric o-toluylmethanol via a format reaction .
Action Environment
The action of Benzylmagnesium Bromide is influenced by several environmental factors. The reaction temperatures must be closely controlled to avoid thermal runaway and hazardous situations due to the exothermic nature of the reaction .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Benzylmagnesium Bromide is mainly used for the formation of diastereomeric o-toluylmethanol via a format reaction . Moreover, Benzylmagnesium Bromide only generates o-tolylmethanol when used in excess or at higher temperatures
Cellular Effects
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Molecular Mechanism
The molecular mechanism of Benzylmagnesium Bromide is primarily understood in the context of organic synthesis. It is used in the formation of diastereomeric o-toluylmethanol
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is typically used immediately after preparation due to its reactivity
Dosage Effects in Animal Models
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Metabolic Pathways
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Transport and Distribution
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Subcellular Localization
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Propriétés
IUPAC Name |
magnesium;methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFGPVWRJCFQP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936015 | |
| Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1589-82-8 | |
| Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




